molecular formula C23H22N6O2 B12408563 Momelotinib-d10

Momelotinib-d10

Cat. No.: B12408563
M. Wt: 424.5 g/mol
InChI Key: ZVHNDZWQTBEVRY-JGCLOKBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Momelotinib-d10 is a deuterated form of momelotinib, a Janus kinase 1 and 2 (JAK1/JAK2) inhibitor. It is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of momelotinib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of momelotinib involves several key steps:

    Nucleophilic Addition Reaction: The starting material, 4-morpholinoaniline, reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.

    Conversion to Enaminone: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal.

    Condensation Reaction: The enaminone intermediate is condensed with 1-(morpholinophenyl)guanidine at elevated temperatures in alcoholic alkali to form the desired pyrimidine.

    Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.

    Amidation Reaction: The final step involves an amidation reaction to produce momelotinib.

Industrial Production Methods

The industrial production of momelotinib follows similar synthetic routes but is optimized for large-scale production. This includes the use of readily available starting materials, high-yield reactions under mild conditions, and the absence of precious metal catalysts .

Chemical Reactions Analysis

Types of Reactions

Momelotinib-d10 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs .

Scientific Research Applications

Momelotinib-d10 is used in various scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of momelotinib.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new JAK inhibitors and other therapeutic agents.

    Biological Studies: Understanding the biological effects of JAK inhibition in various diseases.

Mechanism of Action

Momelotinib-d10 exerts its effects by inhibiting the activity of JAK1 and JAK2. This inhibition blocks the JAK-STAT signaling pathway, which is involved in the regulation of immune responses and cell growth. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines and growth factors, leading to decreased proliferation of abnormal hematopoietic stem cells .

Comparison with Similar Compounds

Similar Compounds

    Ruxolitinib: Another JAK1/JAK2 inhibitor used in the treatment of myelofibrosis.

    Pacritinib: A JAK2 and FLT3 inhibitor used in the treatment of myelofibrosis.

    Fedratinib: A selective JAK2 inhibitor used in the treatment of myelofibrosis.

Uniqueness

Additionally, momelotinib has shown unique benefits in addressing anemia in myelofibrosis patients, which sets it apart from other JAK inhibitors .

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[cyano(dideuterio)methyl]-4-[2-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,13D2,14D2,15D2,16D2

InChI Key

ZVHNDZWQTBEVRY-JGCLOKBFSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.